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Compound of Interest

Compound Name: DHP-B

Cat. No.: B12387750 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Dehaloperoxidase B (DHPB) is a bifunctional enzyme isolated from the marine

annelid Amphitrite ornata. As a member of the globin superfamily, it exhibits both hemoglobin

and peroxidase functions[1][2]. DHPB catalyzes the hydrogen peroxide-dependent oxidative

dehalogenation of trihalophenols to dihaloquinones[1][3]. Understanding its three-dimensional

structure is crucial for elucidating the mechanistic details of its catalytic activity and unique dual

function, which can inform rational drug design and protein engineering efforts. This application

note provides a detailed protocol for the expression, purification, and crystallization of

recombinant DHPB, culminating in the production of high-resolution, diffraction-quality crystals.

I. Quantitative Data Summary
The following tables summarize the key parameters for the successful crystallization of

Dehaloperoxidase B and the resulting crystal properties.

Table 1: Crystallization Conditions for Dehaloperoxidase B
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Parameter Value / Condition Source

Protein Concentration 9 mg/ml [1]

Protein Buffer
20 mM Sodium Cacodylate, pH

6.5
[1]

Crystallization Method Hanging-Drop Vapor Diffusion [1]

Precipitant Solution
0.2 M Ammonium Sulfate, 30-

36% (w/v) PEG 4000
[1]

Drop Composition
1:1 ratio of protein solution to

precipitant solution
[1]

Reservoir Volume 600 µl [1]

Temperature 277 K (4°C) [1]

Incubation Time
Crystals appear after

approximately 3 days
[1]

| Optimization | Microseeding (two rounds) to improve twinned clusters |[1] |

Table 2: Diffraction Data and Refinement Statistics

Parameter Value Source

Resolution 1.58 Å [1][2]

Space Group P2₁2₁2₁ [1]

Unit Cell Parameters
a=60.65 Å, b=67.42 Å,

c=67.48 Å
[1]

R-Value (Work) 0.167 (16.7%) [2]

| R-Value (Free) | 0.209 (20.9%) |[2] |

II. Experimental Protocols & Workflows
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Protocol 1: Recombinant DHPB Expression and
Purification
This protocol describes the expression of non-His-tagged DHPB in E. coli and its subsequent

purification to a level suitable for crystallization.

1.1 Gene Preparation and Expression

The polyhistidine purification tag is first removed from the pDHPB(6×His) plasmid using a

site-directed mutagenesis kit to generate the pDHPB(-6×-His) plasmid. This step is crucial as

the tag can interfere with crystallization.[1]

Transform the resulting pDHPB(-6×-His) plasmid into Rosetta (DE3) strain Escherichia coli

cells.[1]

Overexpress the recombinant DHPB using established procedures for DHP A expression.[1]

1.2 Protein Purification The purification strategy involves a three-step chromatographic process

to achieve high purity.[1]

Ammonium Sulfate Fractionation: Subject the cell lysate to ammonium sulfate precipitation to

initially concentrate DHPB and remove some contaminating proteins.

Ion-Exchange Chromatography: Load the resuspended protein onto an ion-exchange

column to separate DHPB based on its net charge.

Size-Exclusion Chromatography: Further purify the protein using a size-exclusion column to

separate DHPB based on its hydrodynamic radius, removing aggregates and other

impurities.[1]

1.3 Preparation of Ferric DHPB and Quality Control

DHPB is often isolated as a mixture of ferric and oxyferrous forms. To prepare a

homogeneous sample for crystallization, treat the purified protein with an excess of

potassium ferricyanide to convert it entirely to the ferric state.[1][4]

Remove the excess ferricyanide using a PD-10 desalting column.[4]
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Concentrate the protein using an ultrafiltration device (e.g., Amicon Ultra with a 10 kDa

MWCO membrane).[4]

Determine the purity by measuring the Reinheitzahl value (Rz), which is the ratio of

absorbance at the Soret peak (~406 nm) to the absorbance at 280 nm. Only protein samples

with an Rz value greater than 4.0 should be used for crystallization.[1]

Determine the final protein concentration spectrophotometrically using an extinction

coefficient (ε₄₀₆) of 117.6 mM⁻¹ cm⁻¹.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2921985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2865366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2865366/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification Cascade

Final Preparation & QC

Start: E. coli Expression
(Rosetta DE3 Strain)

Overexpression of
non-His-tagged DHPB

process_node

Pure Ferric DHPB
(Ready for Crystallization)

Cell Lysis

Ammonium Sulfate
Fractionation

Ion-Exchange
Chromatography

Size-Exclusion
Chromatography

Oxidation to Ferric State
(Potassium Ferricyanide)

Purity Check
(Rz > 4.0)

Click to download full resolution via product page

Caption: Workflow for DHPB expression, purification, and preparation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12387750?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Crystallization by Hanging-Drop Vapor
Diffusion
This protocol details the setup of crystallization experiments for DHPB.

Prepare Protein Solution: Dilute the purified, ferric DHPB stock to a final concentration of 9

mg/ml using 20 mM sodium cacodylate buffer, pH 6.5.[1]

Prepare Reservoir Solution: Prepare a 600 µl reservoir solution consisting of 0.2 M

ammonium sulfate and 30–36% (w/v) polyethylene glycol 4000 (PEG 4000).[1]

Set Up Hanging Drop: On a siliconized coverslip, mix the protein solution and the reservoir

solution in a 1:1 volume ratio (e.g., 1 µl protein + 1 µl reservoir).

Seal and Incubate: Invert the coverslip over the reservoir well and seal it with grease to

create an airtight system. Incubate the crystallization plate at 277 K (4°C).[1]

Monitor Crystal Growth: Crystals are expected to appear after approximately 3 days of

incubation.[1]

Optimization via Microseeding: Initial crystals may grow as twinned clusters. To obtain single,

diffraction-quality crystals, two rounds of microseeding are recommended. This involves

transferring microscopic crystal fragments from an initial drop into a new, equilibrated drop to

promote the growth of fewer, larger crystals.[1]
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Hanging-Drop Vapor Diffusion Method

1. Prepare Protein Solution
(9 mg/ml DHPB in 20 mM
Na Cacodylate, pH 6.5)

3. Mix Drop
(Protein + Reservoir, 1:1 ratio)

2. Prepare Reservoir Solution
(600 µl of 0.2 M (NH4)2SO4,

30-36% PEG 4000)

4. Incubate at 277 K (4°C)

5. Observe for Crystals
(Appearance after ~3 days)

6. Optimization
(Microseeding)

Twinned clusters observed

High-Resolution Crystals

Single crystals form

Re-equilibrate

Improved crystals
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Caption: Crystallization workflow for DHPB using the hanging-drop method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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